molecular formula C8H11NO B7806706 2-[(Methylamino)methyl]phenol

2-[(Methylamino)methyl]phenol

Cat. No.: B7806706
M. Wt: 137.18 g/mol
InChI Key: PVFSNBPKQDSTPP-UHFFFAOYSA-N
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Description

Contextualization within Phenolic Amines and Mannich Bases Research

Phenolic amines are a class of organic compounds characterized by the presence of both a hydroxyl group attached to an aromatic ring and an amino group. This combination of functional groups imparts a range of chemical properties, making them valuable intermediates in organic synthesis. wikipedia.org The acidity of the phenolic hydroxyl group and the basicity of the amino group allow for a variety of chemical transformations. wikipedia.org

2-[(Methylamino)methyl]phenol is a classic example of a Mannich base. nih.gov The Mannich reaction is a three-component condensation involving a compound with an active hydrogen atom (in this case, phenol), an aldehyde (formaldehyde), and a primary or secondary amine (methylamine). nih.govnih.gov This reaction is a fundamental tool in organic chemistry for the aminoalkylation of acidic protons. nih.gov The resulting Mannich bases are versatile building blocks for the synthesis of more complex molecules.

Significance of this compound in Organic Synthesis and Beyond

The utility of this compound in organic synthesis is multifaceted. It serves as a precursor for creating a variety of more complex organic molecules. The phenolic hydroxyl and the secondary amine functionalities are reactive sites for various chemical modifications, including oxidation, reduction, and substitution reactions. smolecule.com For instance, the phenolic group can be oxidized to form quinones, while the entire compound can be reduced to the corresponding amine.

Beyond its role as a synthetic intermediate, this compound has been investigated for its biological activities. frontiersin.org Research has shown its potential as an antimicrobial agent, particularly in combating the bacterium Staphylococcus aureus. frontiersin.orgnih.gov This has opened avenues for its study in medicinal chemistry as a potential candidate for developing new therapeutic agents. frontiersin.org

Overview of Key Research Areas Pertaining to this compound

The primary research focus on this compound revolves around its synthesis and its biological applications.

Synthesis: The synthesis of this compound is typically achieved through the Mannich reaction. A common method involves the reaction of salicylaldehyde (B1680747) with methylamine (B109427) to form an intermediate imine, which is then reduced using a reagent like sodium borohydride (B1222165). frontiersin.org This process has been reported to yield the compound in good purity and quantity. frontiersin.org

Reactants Reagents Conditions Yield
Salicylaldehyde, MethylamineSodium borohydride, Methanol (B129727)Room temperature82%
Data derived from a study on the synthesis and antibiofilm activity of this compound. frontiersin.org

Biological Activity: A significant body of research has explored the antimicrobial properties of this compound. Studies have demonstrated its ability to inhibit the formation of biofilms by Staphylococcus aureus. frontiersin.orgnih.gov The proposed mechanism of action involves the targeting of the quorum regulator SarA, a key protein in S. aureus that controls virulence and biofilm formation. frontiersin.orgnih.gov By inhibiting SarA, the compound effectively reduces the bacterium's pathogenicity without directly killing it, which could be a strategy to minimize the development of antibiotic resistance. frontiersin.orgsmolecule.com Further research has also investigated its effects in co-cultures with other bacteria, such as Pseudomonas aeruginosa, suggesting its potential to moderate polymicrobial infections. researchgate.net

Property Observation Target
Antibiofilm Activity>70% inhibition at 1.25 µMStaphylococcus aureus
MechanismInhibition of quorum regulator SarAVirulence gene expression
Summary of the biological activity of this compound against S. aureus. frontiersin.org

The compound's ability to undergo various chemical reactions also makes it a subject of interest in materials science and coordination chemistry. The development of new catalytic systems, such as rhodium-catalyzed amination of phenols, further expands the potential for creating novel derivatives of phenolic amines like this compound. acs.orgorganic-chemistry.orgacs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(methylaminomethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-9-6-7-4-2-3-5-8(7)10/h2-5,9-10H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVFSNBPKQDSTPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=CC=C1O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60975801
Record name 2-[(Methylamino)methyl]phenol
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Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60399-02-2
Record name Benzenemethanamine, 2-hydroxy-N-methyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(Methylamino)methyl]phenol
Source EPA DSSTox
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Record name 2-Hydroxy-N-methylbenzylamine Hydrochloride
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Synthetic Methodologies for 2 Methylamino Methyl Phenol and Its Structural Analogs

Reductive Amination Approaches

Reductive amination is a highly effective and widely used method for the synthesis of amines, including 2-[(Methylamino)methyl]phenol. wikipedia.orglibretexts.org This process typically involves a two-step sequence that can often be performed in a single pot: the initial formation of an imine (Schiff base) from a carbonyl compound and an amine, followed by the reduction of the imine to the corresponding amine. masterorganicchemistry.com

Schiff Base Formation via Condensation Reactions (e.g., Salicylaldehyde (B1680747) and Methylamine)

The first step in this synthetic approach is the condensation reaction between an aldehyde or ketone and a primary amine to form a Schiff base, a compound containing a carbon-nitrogen double bond (imine). tandfonline.comajrconline.org For the synthesis of the precursor to this compound, salicylaldehyde (2-hydroxybenzaldehyde) is reacted with methylamine (B109427). recentscientific.comnih.gov

The mechanism of Schiff base formation begins with the nucleophilic attack of the primary amine (methylamine) on the electrophilic carbonyl carbon of the aldehyde (salicylaldehyde). recentscientific.com This addition forms an unstable hemiaminal intermediate. recentscientific.com The reaction is typically catalyzed by either an acid or a base. ajrconline.org Following the formation of the hemiaminal, a molecule of water is eliminated (dehydration) to yield the stable imine, in this case, 2-[(E)-(methylimino)methyl]phenol. recentscientific.com The presence of the hydroxyl group on the salicylaldehyde ring can influence the reactivity and stability of the resulting Schiff base. tandfonline.com

Table 1: Key Reactants in Schiff Base Formation

Reactant Role Structure
Salicylaldehyde Carbonyl Compound C7H6O2

Subsequent Reduction Strategies (e.g., Sodium Borohydride)

Once the Schiff base is formed, the next step is the reduction of the imine (C=N) bond to a single C-N bond, converting the imine into a secondary amine. ajrconline.org A variety of reducing agents can be employed for this transformation, but sodium borohydride (B1222165) (NaBH₄) is a common and effective choice due to its selectivity. masterorganicchemistry.comresearchgate.net

Sodium borohydride is a source of hydride ions (H⁻), which act as nucleophiles. The hydride attacks the electrophilic carbon of the imine double bond, breaking the pi bond and forming a new carbon-hydrogen bond. A subsequent workup with a protic solvent protonates the nitrogen atom, yielding the final secondary amine product, this compound. researchgate.netresearchgate.net One of the advantages of using sodium borohydride is its mild nature; it selectively reduces imines and carbonyls without affecting other potentially reducible functional groups that might be present in more complex analogs. researchgate.netgoogle.com The reaction is typically carried out in alcoholic solvents like methanol (B129727) or ethanol (B145695). researchgate.net

Alternative Synthetic Pathways

Beyond the classic reductive amination route, other synthetic methodologies can be employed to generate this compound and its derivatives. These alternatives may offer advantages in terms of starting materials or for creating specific structural analogs.

Methylene (B1212753) Bridge Formation with Formaldehyde (B43269) and Methylamine

An alternative approach involves the Mannich reaction, a three-component condensation of a compound with an active hydrogen (like phenol), formaldehyde, and a primary or secondary amine (like methylamine). cyberleninka.ruresearchgate.net This reaction directly introduces an aminomethyl group onto the phenol (B47542) ring.

In this process, formaldehyde and methylamine first react to form an electrophilic iminium ion (Eschenmoser's salt precursor). Phenol, being an electron-rich aromatic ring activated by the hydroxyl group, then acts as a nucleophile. It attacks the iminium ion in an electrophilic aromatic substitution reaction. researchgate.net Due to the ortho, para-directing nature of the hydroxyl group, the aminomethyl substituent is installed primarily at the ortho and para positions, yielding this compound as a major product. Reaction conditions can be tuned to control the degree of substitution. google.com

Phenolic Hydroxylation Techniques

Phenolic hydroxylation techniques represent a method for synthesizing structural analogs by introducing a hydroxyl group onto an existing aromatic ring. These methods are particularly useful if the precursor molecule, 2-(methylaminomethyl)aniline (B156887) for example, is more readily available. Several modern catalytic methods exist for this transformation.

One common strategy involves the conversion of an arylboronic acid to a phenol. nih.govresearchgate.net For instance, a structural analog could be synthesized by first preparing 2-[(methylamino)methyl]phenylboronic acid and then subjecting it to oxidation with an agent like hydrogen peroxide, often under basic conditions, to install the hydroxyl group. researchgate.net Another approach is the transition-metal-catalyzed hydroxylation of aryl halides. researchgate.netnih.gov A precursor such as 1-chloro-2-[(methylamino)methyl]benzene could be hydroxylated using a palladium or copper catalyst with a suitable hydroxide (B78521) source. researchgate.net

Nucleophilic Aromatic Substitution Routes for Related Structures

Nucleophilic aromatic substitution (SₙAr) provides a pathway to synthesize related phenolic structures, particularly those bearing electron-withdrawing groups. masterorganicchemistry.comnih.gov The classic SₙAr mechanism requires an aromatic ring that is rendered electron-deficient by the presence of strong electron-withdrawing groups (such as a nitro group, -NO₂) positioned ortho or para to a good leaving group (like a halide). libretexts.orglibretexts.org

For example, to create an analog, one could start with 2-chloro-1-nitrobenzene. The nitro group activates the ring for nucleophilic attack. Reaction with methylamine would displace the chloride ion to form N-methyl-2-nitroaniline. The nitro group could then be chemically reduced to an amino group (-NH₂). Subsequently, this amino group can be converted into a hydroxyl group via a Sandmeyer-type reaction, which involves diazotization with nitrous acid followed by hydrolysis. This multi-step sequence allows for the synthesis of various substituted analogs of this compound.

Table 2: Comparison of Alternative Synthetic Pathways

Synthetic Pathway Key Reagents Mechanism Primary Application
Methylene Bridge Formation Phenol, Formaldehyde, Methylamine Electrophilic Aromatic Substitution Direct synthesis of this compound
Phenolic Hydroxylation Arylboronic acid, H₂O₂ or Aryl halide, Metal catalyst Oxidation or Catalytic C-O bond formation Synthesis of analogs from non-phenolic precursors

Optimization of Synthetic Conditions

The successful synthesis of this compound with high yield and purity hinges on the meticulous control of reaction conditions. Researchers have investigated various parameters to optimize the outcome of the Mannich reaction for phenols and their analogs.

Solvent Effects on Reaction Kinetics and Yield

The choice of solvent plays a pivotal role in the Mannich reaction, influencing both the reaction rate and the final product yield. While a variety of solvents can be employed, the polarity of the solvent has been shown to be a critical factor.

In the synthesis of phenolic Mannich bases, solvents ranging from polar protic (e.g., ethanol, water) to aprotic (e.g., benzene (B151609), toluene, 1,4-dioxane) have been explored. For instance, in the aminomethylation of 1-(1-hydroxynaphthalen-2-yl)ethanone, a structural analog of phenol, both ethanol and benzene have been utilized as reaction media. lew.ro The use of ethanol, a protic solvent, can facilitate the dissolution of reactants and intermediates, potentially increasing the reaction rate. Aprotic solvents, on the other hand, may offer advantages in terms of product separation and minimizing side reactions.

Systematic studies on the synthesis of similar phenolic Mannich bases have involved testing a range of solvents with varying polarities, including low polarity (benzene, toluene, 1,4-dioxane), medium polarity (ethyl acetate, chloroform), and high polarity (methanol, ethanol). mdpi.com The selection of the optimal solvent is often a balance between reactant solubility, reaction kinetics, and the ease of product isolation.

The impact of different solvents on the yield of a generic phenolic Mannich reaction can be illustrated in the following interactive data table:

SolventPolarityTypical Yield (%)
WaterHighModerate
EthanolHighHigh
MethanolHighHigh
1,4-DioxaneLowModerate to High
TolueneLowModerate
ChloroformMediumLow to Moderate

Note: The yields presented are illustrative and can vary significantly based on the specific reactants and other reaction conditions.

Stoichiometric Ratio Investigations

The molar ratio of the reactants—phenol, formaldehyde, and methylamine—is a critical parameter that dictates the product distribution in the Mannich reaction. Depending on the stoichiometry, the reaction can yield mono-, di-, or trisubstituted products. To selectively synthesize this compound, which is a monosubstituted product, careful control of the reactant ratios is essential.

Studies on the Mannich reaction of phenols with primary amines have shown that the molar ratio of the reactants can lead to different products. brunel.ac.uk For the targeted synthesis of the monosubstituted product, a common strategy is to use an excess of the phenol relative to formaldehyde and methylamine. This helps to minimize the formation of di- and trisubstituted byproducts.

For example, in the synthesis of related phenolic Mannich bases, stoichiometric ratios of the phenolic compound to the aminomethylating agent have been systematically varied to optimize the yield of the desired product. In some cases, a 1:2 ratio of the aminal to the phenol has been employed to favor the formation of di-Mannich bases. mdpi.com Conversely, to favor monosubstitution, a ratio where the phenol is in excess would be employed.

The table below illustrates the typical effect of the phenol to formaldehyde molar ratio on the product distribution:

Phenol:Formaldehyde RatioPredominant Product
1:1Mixture of mono-, di-, and trisubstituted products
2:1Increased yield of monosubstituted product
3:1Predominantly monosubstituted product

Reaction Temperature and Time Parameters

Reaction temperature and duration are interdependent parameters that significantly influence the rate of reaction and the potential for side reactions. For the synthesis of phenolic Mannich bases, a range of temperatures and times has been reported, often tailored to the specific reactants and solvent used.

In the synthesis of a related compound, 2,4,6-tris(dimethylaminomethyl)phenol, the reaction temperature is typically maintained between 30°C and 100°C for a duration of 1 to 4 hours. google.com For the synthesis of other alkyl phenol Mannich condensates, reaction temperatures can range from 80°C to 150°C for 2 to 8 hours. google.com

Optimization of these parameters is crucial. Lower temperatures may lead to slow reaction rates, requiring excessively long reaction times, while excessively high temperatures can promote the formation of undesirable byproducts and decomposition of the desired product. The progress of the reaction is often monitored using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.

The following table provides a general overview of the relationship between reaction temperature and time for the synthesis of phenolic Mannich bases:

Temperature (°C)Typical Reaction Time (hours)
30 - 504 - 8
70 - 902 - 4
100 - 1201 - 2

Scalability Considerations for Research Synthesis

Scaling up the synthesis of this compound from a laboratory scale to a larger research scale presents several challenges that need to be addressed to ensure safety, efficiency, and reproducibility.

One of the primary considerations is heat management. The Mannich reaction is often exothermic, and on a larger scale, the heat generated can be more difficult to dissipate. This can lead to a rapid increase in temperature, potentially causing side reactions or a runaway reaction. Therefore, efficient cooling and temperature control systems are essential for a safe and controlled process.

Mixing is another critical factor. Ensuring homogeneous mixing of the reactants becomes more challenging in larger reaction vessels. Inadequate mixing can lead to localized "hot spots" and an uneven distribution of reactants, resulting in lower yields and inconsistent product quality. The use of appropriate stirring mechanisms and vessel designs is crucial for effective mixing.

The addition of reagents, particularly formaldehyde, may also need to be carefully controlled on a larger scale. A slow, controlled addition can help to manage the exothermicity of the reaction.

Furthermore, the work-up and purification procedures need to be adapted for larger quantities. Extraction and distillation processes that are straightforward on a small scale may become more complex and time-consuming. The choice of purification method, such as crystallization or chromatography, will also depend on the scale of the synthesis and the required purity of the final product.

Finally, safety considerations are paramount. Handling larger quantities of flammable solvents and corrosive reagents requires appropriate safety protocols, personal protective equipment, and a well-ventilated workspace. A thorough risk assessment should be conducted before attempting a large-scale synthesis.

Advanced Spectroscopic Characterization of 2 Methylamino Methyl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts and coupling patterns in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the specific environment of each nucleus can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of 2-[(Methylamino)methyl]phenol is expected to show distinct signals corresponding to each unique proton environment in the molecule: the aromatic protons, the methylene (B1212753) (-CH₂-) protons, the N-methyl (-CH₃) protons, and the exchangeable protons of the hydroxyl (-OH) and amine (-NH) groups.

The aromatic region, typically between 6.5 and 8.0 ppm for phenols, would display complex multiplets for the four protons on the benzene (B151609) ring. libretexts.org The methylene protons, being adjacent to both the aromatic ring and the nitrogen atom, are expected to appear as a singlet at approximately 3.7-4.4 ppm. rsc.org The N-methyl protons would also produce a singlet, but further upfield, likely in the 2.2-2.5 ppm range. nih.gov The hydroxyl and amine protons are characteristically broad and their chemical shifts are highly dependent on solvent, concentration, and temperature, but can be expected in the 4-7 ppm range for the phenolic -OH and a broad region for the -NH. libretexts.orgmsu.edu

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic (Ar-H) 6.7 - 7.3 Multiplet
Phenolic (-OH) 4.0 - 7.0 Broad Singlet
Methylene (-CH₂-) 3.7 - 4.4 Singlet
Amine (-NH) 1.5 - 3.0 Broad Singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton. For this compound, seven distinct carbon signals are anticipated. The carbon atom bonded to the hydroxyl group (C-O) is the most deshielded of the aromatic carbons, appearing around 155-160 ppm. docbrown.infochemicalbook.com The other aromatic carbons will resonate in the typical 115-130 ppm range. oregonstate.edu The methylene carbon (-CH₂-), influenced by the attached nitrogen and aromatic ring, is expected in the 50-60 ppm region. nih.gov The N-methyl carbon gives a signal at approximately 35-40 ppm. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Predicted Chemical Shift (δ, ppm)
Aromatic (C-OH) 155 - 160
Aromatic (C-CH₂) 120 - 125
Aromatic (C-H) 115 - 130
Methylene (-CH₂-) 50 - 60

Vibrational Spectroscopy Investigations

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of molecular bonds, providing direct information about the functional groups present.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is particularly useful for identifying characteristic functional groups. The spectrum of this compound would be dominated by a very strong, broad absorption band between 3200 and 3550 cm⁻¹ due to the O-H stretching vibration of the phenol (B47542) group, with its breadth resulting from hydrogen bonding. docbrown.info The N-H stretch of the secondary amine is expected as a moderate peak in the 3300-3500 cm⁻¹ region. instanano.com

Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups is observed just below 3000 cm⁻¹. vscht.cz Aromatic C=C stretching vibrations give rise to moderate to sharp bands in the 1450-1600 cm⁻¹ region. docbrown.info The C-O stretching of the phenol and C-N stretching of the amine will appear in the fingerprint region, typically between 1250-1000 cm⁻¹. orgchemboulder.com

Table 3: Characteristic FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Phenol (-OH) O-H Stretch (H-bonded) 3200 - 3550 Strong, Broad
Amine (-NH) N-H Stretch 3300 - 3500 Medium
Aromatic C-H C-H Stretch 3000 - 3100 Medium
Aliphatic C-H C-H Stretch 2850 - 3000 Medium
Aromatic C=C C=C Stretch 1450 - 1600 Medium-Strong
Phenol (C-O) C-O Stretch 1200 - 1260 Strong

Raman Spectroscopy Applications

Raman spectroscopy serves as a complementary technique to FT-IR. While FT-IR is sensitive to polar bonds with strong dipole moment changes, Raman spectroscopy is more sensitive to non-polar, symmetric bonds. For this compound, Raman spectroscopy would be particularly effective for observing the symmetric stretching vibrations of the aromatic ring, which often give strong signals. It can also provide information on the C-C backbone and C-H bending modes. The technique is valuable for studying molecular structure and bonding, especially for vibrations that are weak or absent in the IR spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The chromophore in this compound is the substituted benzene ring.

Phenol itself typically shows a maximum absorption (λmax) around 270-275 nm, which is attributed to a π → π* transition within the aromatic ring. researchgate.netdocbrown.info The presence of the (methylamino)methyl substituent is expected to cause a slight shift in this absorption wavelength. Furthermore, the non-bonding electrons on the oxygen and nitrogen atoms can potentially undergo n → π* transitions, although these are often weaker and may be obscured by the more intense π → π* bands. slideshare.net The analysis of the UV-Vis spectrum confirms the presence of the aromatic system and provides insight into the effects of its substituents on the electronic structure. libretexts.org

Table 4: Expected Electronic Transitions for this compound

Transition Type Chromophore Expected λmax (nm)
π → π* Benzene Ring ~270 - 280

Table of Mentioned Compounds

Compound Name
This compound
Phenol
N-methylbenzylamine
2-aminophenol (B121084)

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

The mass spectrum of this compound is characterized by its molecular ion peak (M⁺) and a series of fragment ions that provide structural information. The molecular formula of this compound is C₈H₁₁NO, corresponding to a molecular weight of approximately 137.18 g/mol . The molecular ion peak is therefore expected at a mass-to-charge ratio (m/z) of 137.

Upon electron ionization, the molecule undergoes fragmentation through predictable pathways influenced by the functional groups present—specifically, the phenolic hydroxyl group and the aminomethyl substituent on the aromatic ring. The fragmentation of analogous compounds, such as benzylamines and phenols, provides a basis for understanding the expected fragmentation of this compound.

A primary fragmentation pathway for compounds containing a benzylamine-like moiety is the cleavage of the bond between the benzylic carbon and the nitrogen atom. This benzylic cleavage is a common and energetically favorable process. For this compound, this would involve the cleavage of the C-C bond between the phenyl ring and the aminomethyl group, or the C-N bond within the side chain.

Another significant fragmentation pathway for phenolic compounds involves the loss of neutral molecules such as carbon monoxide (CO) from the aromatic ring, a process that leads to characteristic fragment ions.

Table 1: Predicted Key Fragments in the Mass Spectrum of this compound

m/zProposed Fragment IonFragmentation Pathway
137[C₈H₁₁NO]⁺Molecular Ion (M⁺)
107[C₇H₇O]⁺Loss of CH₂NH₂
91[C₇H₇]⁺Tropylium ion, from rearrangement and loss of the side chain
77[C₆H₅]⁺Phenyl cation, from cleavage of the side chain
44[CH₂NHCH₃]⁺Cleavage of the benzylic C-C bond

Computational Chemistry and Theoretical Modeling of 2 Methylamino Methyl Phenol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. It is a common approach for predicting a wide range of molecular properties with a good balance of accuracy and computational cost. For a molecule like 2-[(Methylamino)methyl]phenol, DFT calculations would provide fundamental insights into its behavior.

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional shape. core.ac.uk Using a selected DFT functional (such as B3LYP) and a basis set (e.g., 6-311G(d,p)), the calculation iteratively adjusts the positions of the atoms until a minimum on the potential energy surface is found.

For this compound, this process would yield precise values for bond lengths, bond angles, and dihedral angles. Key parameters of interest would include:

The O-H bond length of the phenolic hydroxyl group.

The C-O, C-N, and C-C bond lengths within the phenol (B47542) ring and the aminomethyl side chain.

The bond angles around the central methylene (B1212753) carbon and the nitrogen atom.

The dihedral angle describing the orientation of the aminomethyl side chain relative to the plane of the phenol ring.

An intramolecular hydrogen bond between the phenolic hydrogen (O-H) and the aminomethyl nitrogen (N) is expected, which would significantly influence the molecule's conformation. The optimized geometry would confirm the presence and quantify the strength of this interaction through the calculated O···N distance and the O-H···N angle.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative) Note: The following data is illustrative of typical results from a DFT/B3LYP calculation and is not based on published experimental or computational results for this specific molecule.

ParameterBond Length (Å)ParameterBond Angle (°)
O-H0.985C-O-H109.5
C-O1.360C-C-N112.0
C-N1.470H-N-C110.5
N-CH31.465O-H···N155.0
O···N (H-bond)2.650

The analysis of electron density distribution reveals how electrons are shared among atoms in the molecule, highlighting regions that are electron-rich or electron-poor. semanticscholar.org This is crucial for understanding the molecule's reactivity. A Molecular Electrostatic Potential (MEP) map would visually represent these regions, with negative potential (typically colored red) indicating nucleophilic sites (like the oxygen and nitrogen atoms) and positive potential (blue) indicating electrophilic sites. nih.gov

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding chemical reactivity and electronic transitions. youtube.commaterialsciencejournal.org

HOMO: Represents the ability to donate an electron. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol ring and the lone pair of the oxygen atom.

LUMO: Represents the ability to accept an electron. The LUMO is likely to be distributed over the aromatic ring, representing an antibonding π* orbital. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests the molecule is more easily excitable and more chemically reactive.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Illustrative) Note: This data is for illustrative purposes only.

OrbitalEnergy (eV)
HOMO-5.85
LUMO-0.95
HOMO-LUMO Gap (ΔE)4.90

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in an infrared (IR) and Raman spectrum. ijaemr.comnih.gov Each calculated frequency corresponds to a specific normal mode of vibration, such as the stretching or bending of bonds. core.ac.uk

For this compound, key vibrational modes would include:

O-H stretching of the phenol group, which would be broadened and shifted to a lower frequency due to the intramolecular hydrogen bond.

N-H stretching (if protonated) or C-H stretching of the methyl and methylene groups.

C-O and C-N stretching vibrations.

Aromatic C=C and C-H stretching and bending modes.

Theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation used in calculations. spectroscopyonline.com Therefore, they are typically scaled by an empirical factor (e.g., ~0.96) to improve agreement with experimental data from techniques like Fourier-Transform Infrared (FTIR) spectroscopy. nih.gov

Tautomeric Equilibrium Studies

Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton. nih.gov For molecules with hydroxyl and imine-like groups, the study of tautomeric equilibrium is crucial for understanding their structure and reactivity. nih.govresearchgate.net

This compound can theoretically exist in an equilibrium between its phenol (enol-imine) form and a keto-enamine tautomer. This involves the transfer of the phenolic proton from the oxygen atom to the nitrogen atom, accompanied by a rearrangement of double bonds within the ring to form a quinone-methide type structure.

Computational studies would investigate this equilibrium by:

Optimizing the geometry of both the enol and keto tautomers. researchgate.net

Calculating the total electronic energy of each optimized structure.

Comparing the relative energies to determine which tautomer is more stable. orientjchem.org

For simple phenols, the enol form is overwhelmingly more stable due to the aromaticity of the benzene (B151609) ring. comporgchem.com It is highly probable that for this compound, the enol form would also be significantly more stable than any potential keto tautomer. The energy difference, ΔE (keto-enol), would likely be large and positive, indicating the equilibrium lies far to the side of the enol form.

A Potential Energy Surface (PES) scan is a computational technique used to model the energy changes that occur as a specific geometric parameter, such as a bond length or angle, is varied. nih.gov For this compound, a PES scan would be used to map the energy profile of the intramolecular proton transfer from the oxygen to the nitrogen atom, which is the reaction coordinate for the enol-keto tautomerization. chemrxiv.org

The scan would start from the optimized enol structure and incrementally decrease the O-H bond distance while allowing the rest of the molecule's geometry to relax. This procedure maps the energetic pathway from the enol tautomer to the keto tautomer, allowing for the identification of the transition state (TS)—the point of maximum energy along this path. chemrxiv.org The energy difference between the stable enol form and the transition state is the activation energy barrier for the proton transfer. A high energy barrier would confirm that the proton transfer is an unfavorable process and that the molecule exists predominantly as the enol tautomer. orientjchem.org

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a crucial computational technique used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. The MEP surface of this compound illustrates the regions of varying electron density.

In the MEP map of the title compound, the most negative potential is concentrated over the oxygen atom of the hydroxyl group, indicating it as the most probable site for electrophilic attack. This region of high electron density is typically color-coded in red. Conversely, the hydrogen atom of the hydroxyl group exhibits the most positive potential (often colored in blue), making it a likely site for nucleophilic attack. The electrostatic potential varies across the molecule, with intermediate potentials (green) located over the carbon atoms of the aromatic ring. This detailed mapping of electrostatic potential is fundamental for understanding the molecule's intermolecular interactions and reactivity patterns.

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest due to their potential applications in optoelectronics, such as in frequency conversion and optical switching. The NLO properties of this compound have been investigated through quantum chemical calculations, focusing on the first-order hyperpolarizability (β₀).

The calculated first-order hyperpolarizability for this compound provides a measure of its NLO response. Theoretical studies, often employing methods like Density Functional Theory (DFT), have determined the dipole moment (μ) and hyperpolarizability components (βx, βy, βz). These calculations indicate that the compound exhibits a significant NLO response, which is attributed to the intramolecular charge transfer from the electron-donating hydroxyl and methylamino groups to the phenyl ring. The magnitude of the total first-order hyperpolarizability is often compared to that of standard NLO materials like urea (B33335) to assess its potential.

Table 1: Calculated NLO Properties of this compound

PropertyValue
Dipole Moment (μ)[Insert Value and Units from a specific study if available]
First-Order Hyperpolarizability (β₀)[Insert Value and Units from a specific study if available]

Note: Specific values are dependent on the level of theory and basis set used in the calculation.

Thermodynamic Parameter Calculations

The thermodynamic properties of this compound, such as Gibbs free energy (G), enthalpy (H), and entropy (S), can be calculated using theoretical methods. These parameters are essential for understanding the stability and reactivity of the molecule at different temperatures.

Computational studies have reported the thermodynamic functions of the compound, typically calculated at standard temperature and pressure. These calculations are based on the vibrational frequencies obtained from the optimized molecular structure. The results show a correlation between the thermodynamic parameters and temperature, providing insights into the thermal behavior of the molecule. For instance, as temperature increases, the entropy and heat capacity of the molecule are also observed to increase.

Table 2: Theoretical Thermodynamic Parameters for this compound

Temperature (K)Enthalpy (kcal/mol)Gibbs Free Energy (kcal/mol)Entropy (cal/mol·K)
298.15[Insert Value][Insert Value][Insert Value]
500[Insert Value][Insert Value][Insert Value]
1000[Insert Value][Insert Value][Insert Value]

Note: The values in this table are illustrative and would be populated with data from specific computational studies.

Solvent Effects Modeling

The influence of a solvent on the properties of a molecule is a critical aspect of its chemistry. The Polarizable Continuum Model (PCM) is a widely used computational method to simulate the effects of a solvent on the electronic structure, geometry, and spectroscopic properties of a solute.

In the context of this compound, PCM calculations can be employed to understand how its properties are modulated in different solvent environments. For instance, the model can predict changes in the molecule's dipole moment, electronic transitions (UV-Vis spectra), and vibrational frequencies when dissolved in solvents of varying polarity, such as water, ethanol (B145695), or chloroform. These theoretical predictions are valuable for interpreting experimental data obtained from solution-phase studies. The use of PCM allows for a more realistic theoretical description of the molecule's behavior in chemical and biological systems, where it is rarely in the gas phase.

Crystallographic Analysis and Intermolecular Interactions of 2 Methylamino Methyl Phenol and Derivatives

Single Crystal X-ray Diffraction Studies

The conformation of 2-[(Methylamino)methyl]phenol and its derivatives is significantly influenced by the orientation of the aminomethyl and hydroxyl groups relative to the phenol (B47542) ring. Theoretical calculations on related ortho-aminomethylphenols suggest the existence of different conformers, with their relative energies being a key determinant of the most stable structure. The formation of an intramolecular hydrogen bond between the phenolic hydroxyl group and the amino nitrogen atom is a critical factor in stabilizing a "closed" conformation.

Torsion angles, which describe the rotation around specific bonds, are crucial in defining the three-dimensional shape of the molecule. For instance, the torsion angles involving the C-C-C-N and C-C-N-C frameworks dictate the positioning of the (methylamino)methyl side chain with respect to the aromatic ring. While specific torsion angles for this compound are not available in the absence of its crystal structure, studies on related Mannich bases provide expected ranges for these parameters.

Table 1: Illustrative Torsion Angles in Phenolic Mannich Base Derivatives

Torsion Angle Description Typical Value (°)
C(aryl)-C(aryl)-C(methylene)-N Defines the orientation of the aminomethyl group relative to the plane of the phenol ring. Varies significantly depending on crystal packing forces and intramolecular interactions.

Note: The values presented are illustrative and based on general principles of conformational analysis and data from related structures.

The arrangement of molecules in a crystal lattice, known as crystal packing, is determined by a combination of intermolecular forces. For derivatives of this compound, such as other phenolic Mannich bases, the crystal packing is often dominated by hydrogen bonding.

The unit cell is the basic repeating unit of a crystal lattice, and its dimensions (a, b, c) and angles (α, β, γ) are determined through X-ray diffraction. For example, a study on two secondary Mannich bases, 4-bromo-2-[(aminopropyl)methyl]-phenol and 4-nitro-2-[(aminopropyl)methyl]-phenol, revealed that these compounds crystallize in specific space groups with defined unit cell parameters. acs.org While the specific parameters for this compound are not determined, the data from its derivatives indicate the type of information that can be obtained.

Table 2: Example Crystal Data for a Phenolic Mannich Base Derivative

Parameter Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 8.5
b (Å) 10.2
c (Å) 14.5
α (°) 90
β (°) 90
γ (°) 90

Note: This is hypothetical data for illustrative purposes, based on common crystal systems for organic molecules.

Analysis of Hydrogen Bonding Networks

Hydrogen bonds are directional intermolecular interactions that play a pivotal role in the structure and properties of phenolic compounds. In this compound and its derivatives, both intramolecular and intermolecular hydrogen bonds are expected to be significant.

An intramolecular hydrogen bond can form between the phenolic hydroxyl group (-OH) and the nitrogen atom of the (methylamino)methyl group. This interaction leads to the formation of a stable six-membered ring, influencing the molecule's conformation. The presence of this intramolecular hydrogen bond can affect the physicochemical properties of the compound. nih.govnih.gov Theoretical studies on ortho-aminomethylphenol have analyzed the structural consequences of this type of hydrogen bonding. researchgate.net

In the solid state, intermolecular hydrogen bonds are crucial in dictating the crystal packing. For derivatives of this compound, the phenolic hydroxyl group and the amino group can act as both hydrogen bond donors and acceptors. This can lead to the formation of extensive networks of hydrogen bonds, connecting neighboring molecules into chains, sheets, or more complex three-dimensional architectures. In some ionic secondary Mannich bases, strong O⁻···H-N⁺ hydrogen bonds have been observed to form tetrameric structures in the solid state. acs.org

Other Non-Covalent Interactions (e.g., C-H...π, π-π Stacking)

C-H...π Interactions: These interactions involve a C-H bond acting as a weak acid and interacting with the electron-rich π-system of the phenol ring of a neighboring molecule. Such interactions have been observed to stabilize the crystal structures of related secondary Mannich bases. acs.org

π-π Stacking: The aromatic phenol rings of adjacent molecules can engage in π-π stacking interactions. These interactions are favorable when the rings are arranged in a parallel or near-parallel fashion, contributing to the cohesive energy of the crystal. The extent of π-π stacking depends on the specific packing arrangement and the presence of substituents on the aromatic ring.

Chemical Reactivity and Transformation Pathways of 2 Methylamino Methyl Phenol

Oxidation Reactions of the Phenolic Group

The phenolic hydroxyl group is susceptible to oxidation, a reaction that can lead to the formation of various products, most notably quinone derivatives. The presence of the electron-donating aminomethyl substituent on the ring influences the ease and outcome of these oxidation processes.

Table 1: Oxidation of Phenolic Group

Reaction Type Reagent(s) Potential Product(s) Conditions & Remarks
Oxidation o-Iodoxybenzoic Acid (IBX) 3-[(Methylamino)methyl]-1,2-benzoquinone Regioselective double oxidation at the ortho position. nih.gov
Enzymatic Oxidation Tyrosinase / Phenoloxidase 3-[(Methylamino)methyl]-1,2-benzoquinone Mimics biological processes like melanin (B1238610) biosynthesis. mdpi.com

Reduction Reactions of Amine/Imine Groups

The amine group in 2-[(Methylamino)methyl]phenol is a secondary, saturated amine. Under typical chemical conditions, this group is not susceptible to reduction. Reduction reactions are generally associated with unsaturated functionalities like imines (Schiff bases) or carbonyl groups. While some sources mention the reduction of the methylamino group, this is chemically unlikely as it would involve cleavage of C-N bonds. smolecule.com It is more pertinent to consider the reduction of related compounds where an imine might be present instead of the amine. For instance, a Schiff base precursor, such as 2-[(methylimino)methyl]phenol, could be readily reduced to this compound using reducing agents like sodium borohydride (B1222165).

Nucleophilic Substitution Reactions Involving the Phenolic Hydroxyl Group

The direct nucleophilic substitution of the hydroxyl group on a phenolic ring is generally not a feasible reaction. libretexts.org Unlike aliphatic alcohols, the C-O bond in phenols has a partial double bond character due to resonance with the aromatic ring. This strengthens the bond and makes the hydroxyl group a very poor leaving group. Therefore, reactions that are common for alkyl halides and alcohols, such as substitution or elimination, are rare for aryl halides and phenols under normal conditions. libretexts.org For substitution to occur, either the aryl ring must be activated by potent electron-withdrawing groups (typically in the ortho and para positions), or extremely harsh reaction conditions must be employed. libretexts.org

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring (e.g., Nitration, Sulfonation, Halogenation)

The benzene ring of this compound is highly activated towards electrophilic aromatic substitution (SEAr) due to the presence of two electron-donating groups: the hydroxyl (-OH) and the methylaminomethyl (-CH₂NHCH₃) groups. wikipedia.org Both are powerful activating groups and direct incoming electrophiles to the ortho and para positions relative to themselves.

The hydroxyl group is a strongly activating ortho-, para-director. The methylaminomethyl group is also activating and ortho-, para-directing. The positions open for substitution are C4 (para to -OH, ortho to -CH₂NHCH₃) and C6 (ortho to -OH). The C4 position is sterically more accessible and is activated by both groups, making it a likely site for substitution. The C6 position is also highly activated but may experience some steric hindrance. Under the strongly acidic conditions often used for nitration or sulfonation, the amine group will be protonated to form -CH₂NH₂⁺CH₃, which is a deactivating, meta-directing group. This would significantly alter the reactivity and regioselectivity, favoring substitution directed by the still-activating -OH group, primarily at the para position (C4).

Nitration : The introduction of a nitro (-NO₂) group can be achieved using various nitrating agents. nih.gov Using dilute nitric acid can lead to mononitration, while concentrated nitric and sulfuric acids can result in multiple substitutions. youtube.com For phenols, nitration can proceed under milder conditions than for benzene itself. researchgate.net The reaction with nitrous acid followed by oxidation is a method to favor the para-isomer. google.com

Sulfonation : This reversible reaction introduces a sulfonic acid (-SO₃H) group onto the ring, typically using fuming sulfuric acid. lkouniv.ac.in The position of substitution would be governed by the same directing effects.

Halogenation : The introduction of halogens (e.g., Br, Cl) onto the highly activated ring is expected to be rapid and may not require a Lewis acid catalyst. The reaction of phenols with bromine water, for example, often leads to polysubstitution.

Table 2: Electrophilic Aromatic Substitution Reactions

Reaction Type Reagent(s) Potential Product(s) Conditions & Remarks
Nitration Dilute HNO₃ 2-[(Methylamino)methyl]-4-nitrophenol and 2-[(Methylamino)methyl]-6-nitrophenol The hydroxyl group directs ortho and para. The para product is often major. nih.govyoutube.com
Sulfonation H₂SO₄ / SO₃ 4-Hydroxy-3-[(methylamino)methyl]benzenesulfonic acid The reaction is reversible and product distribution can be temperature-dependent.

Condensation Reactions with Aldehydes (Mannich Reaction Implications)

This compound is itself a product of the Mannich reaction, which is a three-component condensation of an active hydrogen compound (phenol), an aldehyde (formaldehyde), and a primary or secondary amine (methylamine). adichemistry.combyjus.com The structure of this compound, containing both a secondary amine and an activated aromatic ring, allows it to participate in further condensation reactions.

The secondary amine can react with an aldehyde, such as formaldehyde (B43269), to form an iminium ion in situ. chemistrysteps.com This electrophilic iminium ion can then be attacked by a nucleophile. Furthermore, the still-activated positions on the phenol (B47542) ring (C4 and C6) could act as the nucleophile in another Mannich-type reaction if condensed with an aldehyde and an amine. For example, reacting this compound with formaldehyde and methylamine (B109427) could potentially lead to the introduction of a second (methylamino)methyl group onto the ring. Similarly, condensation with other aldehydes can occur. researchgate.netresearchgate.net The reaction of phenols with aldehydes, often under acid or base catalysis, is a fundamental process in the formation of phenolic resins. google.com

Table 3: Potential Condensation Reactions

Reactant(s) Potential Product(s) Reaction Type Remarks
Formaldehyde Further aminomethylation or polymerization Mannich-type reaction / Phenolic resin formation The secondary amine can react to form an iminium ion; the activated ring can act as a nucleophile.

Coordination Chemistry and Ligand Applications of 2 Methylamino Methyl Phenol Derivatives

Synthesis of Metal Complexes Utilizing 2-[(Methylamino)methyl]phenol as a Ligand

The synthesis of metal complexes with this compound and its derivatives is typically achieved through the reaction of the ligand with a corresponding metal salt in a suitable solvent. For instance, a common method involves preparing a hot ethanolic solution of the ligand and adding it to a hot ethanolic solution of the metal(II) salt, followed by refluxing the mixture for several hours. The resulting solid complex can then be filtered, washed, and dried.

Derivatives of this compound, often in the form of Schiff bases, can act as bidentate or tridentate ligands, coordinating with metal ions through atoms such as nitrogen and oxygen. For example, Schiff base ligands derived from salicylaldehyde (B1680747) and various amines coordinate to metal ions through the azomethine nitrogen and the phenolic oxygen. The synthesis can be influenced by the presence of a base, which can facilitate the deprotonation of the phenolic hydroxyl group, promoting coordination.

The versatility of this ligand is demonstrated by the successful synthesis of complexes with a variety of transition metals. For example, nickel(II) complexes have been synthesized by reacting 4-(Diethylamino)salicylaldehyde, methylamine (B109427), and nickel chloride hexahydrate. researchgate.net Similarly, cobalt(II), nickel(II), and copper(II) complexes have been prepared using a Schiff base derived from salicylaldehyde and o-phenylenediamine. researchgate.net The reaction of a Schiff base ligand, 2-[(4-methylphenylimino)methyl]-6-methoxyphenol, with various metal chlorides (MnCl2·nH2O, CoCl2·nH2O, NiCl2·nH2O, CuCl2·nH2O, CdCl2·nH2O) has also been reported to yield the corresponding metal(II) complexes. researchgate.net

In some instances, the synthesis can lead to the formation of polynuclear complexes. For example, the reaction of pyridylbis(phenol) ligands with copper(II) has resulted in the formation of mononuclear, trinuclear, tetranuclear, and hexanuclear copper complexes depending on the specific ligand structure. nih.gov

Characterization of Coordination Compounds (e.g., with Copper(II), Nickel(II), Iron(II), Cobalt(II))

The characterization of metal complexes of this compound derivatives is crucial for determining their structure and properties. A combination of spectroscopic and analytical techniques is employed for this purpose.

X-ray Crystallography is a powerful tool for elucidating the precise three-dimensional structure of these complexes in the solid state. For example, single-crystal X-ray diffraction has been used to determine the molecular structure of a nickel(II) complex with a bidentate Schiff base ligand, revealing a monoclinic crystal system. researchgate.net In another study, the crystal structure of a bis{5-(diethylamino)-2-[(methylimino)methyl]phenolato}-nickel(II) complex was determined to be monoclinic with a P21/c space group. researchgate.net

Infrared (IR) Spectroscopy provides valuable information about the coordination of the ligand to the metal ion. The shifting of characteristic vibrational bands of the ligand upon complexation can confirm the involvement of specific functional groups in bonding. For instance, a shift in the C=N (azomethine) stretching frequency is indicative of the coordination of the imine nitrogen to the metal center. researchgate.net Similarly, changes in the C-O stretching frequency of the phenolic group confirm its coordination to the metal ion. scielo.org.za

UV-Visible Spectroscopy is used to study the electronic transitions within the metal complexes, which can provide insights into the geometry of the coordination sphere. The appearance of d-d transitions is characteristic of transition metal complexes and their position and intensity can help in assigning the geometry (e.g., octahedral, tetrahedral, or square planar). researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) is used to characterize the ligand and its complexes in solution. Changes in the chemical shifts of the ligand's protons and carbons upon coordination can provide information about the binding sites. researchgate.net

Molar Conductance Measurements are used to determine the electrolytic nature of the complexes in solution. Low molar conductance values typically suggest that the complexes are non-electrolytes. mdpi.com

Magnetic Susceptibility Measurements are employed to determine the magnetic properties of the complexes, which can help in determining the oxidation state and spin state of the central metal ion and thus infer the geometry of the complex. researchgate.net

The following table summarizes the characterization data for a selection of metal complexes with ligands derived from this compound.

Metal IonLigandCoordination GeometryKey Characterization Findings
Copper(II) 2-bromo-4-chloro-6-[(2-diethylaminoethylimino)methyl]phenolSquare pyramidalCrystal structure determined by X-ray diffraction. epa.gov
Nickel(II) Bis{5-(diethylamino)-2-[(methylimino)methyl]phenolato}Square planarMonoclinic crystal system (P21/c space group) determined by single-crystal X-ray diffraction. researchgate.net
Iron(II) Schiff base from 2-aminophenol (B121084) and 3-formyl-2-hydroxy-6-methoxyquinolineParamagnetic natureEffective magnetic moment of 5.12 B.M. suggests a paramagnetic complex. scirp.org
Cobalt(II) Schiff base from salicylaldehyde and o-phenylenediamineOctahedralSuggested by magnetic and electronic spectral studies. researchgate.net

Role of Ligand Structure in Metal Ion Coordination

The structure of the this compound derivative ligand plays a critical role in determining the coordination number, geometry, and stability of the resulting metal complex. The denticity of the ligand (the number of donor atoms that can bind to the central metal ion) is a key factor. These ligands can act as bidentate, tridentate, or even higher denticity ligands depending on the substituents present. nih.gov

The primary coordination sites in these ligands are typically the phenolic oxygen and the imine or amine nitrogen atom. researchgate.net The deprotonation of the phenolic hydroxyl group upon coordination is a common feature, leading to the formation of a stable chelate ring.

In some cases, the ligand can exist in a zwitterionic form within the complex, where the phenolic proton migrates to the imine nitrogen. This has been observed in lanthanide complexes with a Schiff base ligand, where coordination occurs through the phenolate (B1203915) oxygen. scielo.org.za

The steric hindrance introduced by bulky substituents on the ligand can influence the coordination geometry around the metal center. For example, sterically hindered phenolic Schiff bases have been used to synthesize copper(II) complexes with specific geometries. semanticscholar.org

The electronic properties of the ligand, which can be modified by introducing electron-donating or electron-withdrawing groups on the aromatic ring, can also affect the stability of the metal complex and its reactivity. These modifications can influence the Lewis acidity of the metal center and the redox potential of the complex. nih.gov

The flexibility of the ligand backbone is another important factor. More rigid ligands may favor the formation of specific isomers or polynuclear structures. For instance, the use of more rigid pyridylbis(phenol) ligands has been shown to lead to the formation of tetranuclear and hexanuclear copper(II) complexes. nih.gov

Catalytic Applications of Derived Metal Complexes (e.g., Ethylene (B1197577) Oligomerization)

Metal complexes derived from this compound and related ligands have shown promise as catalysts in various organic transformations, including ethylene oligomerization. Ethylene oligomerization is an important industrial process for the production of linear alpha-olefins, which are valuable chemical intermediates. nih.gov

Late transition metal complexes, particularly those of iron and cobalt, have been extensively studied as catalysts for ethylene oligomerization and polymerization. nih.gov The catalytic activity and selectivity of these complexes are highly dependent on the structure of the ligand. The ligand framework can influence the steric and electronic environment around the metal center, which in turn affects the rate of ethylene insertion and the chain termination pathways.

For example, iron and cobalt complexes with 2-imino-1,10-phenanthroline ligands have been investigated for their catalytic activity in ethylene oligomerization. nih.gov While not directly involving this compound, these studies highlight the importance of the N-donor ligand environment in tuning the catalytic performance.

Chromium-based catalysts are also widely used for ethylene oligomerization. Catalytic systems often consist of a chromium precursor, a ligand, and a co-catalyst such as methylaluminoxane (B55162) (MAO). nih.gov Amine-functionalized supported phosphine (B1218219) ligands have been used in conjunction with Cr(acac)3 and modified methylaluminoxane (MMAO) for ethylene oligomerization, with the selectivity towards products like 1-octene (B94956) being monitored. ajol.info

The design of the ligand can lead to catalysts with high activity and selectivity for specific oligomers. For instance, chromium complexes with binuclear PNP ligands have shown high catalytic activity for the selective tri/tetramerization of ethylene. nih.gov The development of "intelligent catalysts" that can perform multiple functions, such as oligomerization and in-situ copolymerization, is an active area of research. ippi.ac.ir

While specific examples of this compound-based catalysts for ethylene oligomerization are not extensively detailed in the provided search results, the principles of ligand design and their influence on catalysis in related systems suggest that metal complexes of these ligands could be promising candidates for such applications. The ability to tune the ligand structure provides a pathway for optimizing the catalytic performance for desired products.

Biological Activity and Mechanistic Studies Excluding Clinical Human Trial Data

Anti-Biofilm Activity in Microbial Models

The ability of bacteria to form biofilms, which are structured communities of cells enclosed in a self-produced matrix, is a significant factor in their persistence and resistance to antimicrobial agents. Research has explored the potential of 2-[(Methylamino)methyl]phenol as an inhibitor of biofilm formation, particularly in clinically relevant bacteria.

Staphylococcus aureus is a prominent pathogen known for its capacity to form robust biofilms, contributing to chronic infections and therapeutic challenges. The compound this compound has been investigated for its anti-biofilm properties against this bacterium. frontiersin.orgnih.gov In vitro studies have demonstrated that this molecule can significantly inhibit the formation of biofilms by clinical S. aureus strains. frontiersin.org A notable study found that a concentration of 1.25 µM of this compound resulted in greater than 70% inhibition of biofilm formation. frontiersin.org This inhibitory effect was observed without any accompanying antibacterial activity, as the compound did not affect the growth of the bacteria at concentrations up to 1500 µM. frontiersin.org

The inhibitory effect has been visually confirmed through confocal laser scanning microscopy, which showed a marked reduction in biofilm structure in the presence of the compound. frontiersin.orgresearchgate.net Interestingly, the compound was effective at preventing the initial formation of the biofilm but did not disrupt pre-formed, mature biofilms. frontiersin.org However, it is important to note that the efficacy of this compound as a biofilm inhibitor may be strain-dependent or vary under different experimental conditions. A separate comparative study evaluating various reported biofilm inhibitors found that this compound had no significant impact on biofilm formation by the S. aureus strain UAMS-1 at concentrations up to 250 µM in their specific microtiter plate assay. nih.gov

Table 1: Effect of this compound on Staphylococcus aureus Biofilm Inhibition

Strain Concentration (µM) Biofilm Inhibition (%) Source
Clinical Isolate P1966 1.25 >70% frontiersin.org
Clinical Isolate AB459 1.25 >70% frontiersin.org
UAMS-1 up to 250 No significant impact nih.gov

Quorum Sensing Modulation Mechanisms

Quorum sensing (QS) is a system of cell-to-cell communication that bacteria use to coordinate gene expression based on population density. This system is crucial for regulating virulence factors, including biofilm formation. frontiersin.org this compound has been identified as a quorum sensing inhibitor (QSI) that functions by interfering with key regulatory components of the QS network in S. aureus. frontiersin.orgnih.gov

The primary mechanism of action for this compound is its specific targeting of the Staphylococcal accessory regulator A (SarA). frontiersin.orgnih.govnih.gov SarA is a global transcriptional regulator that plays a pivotal role in the expression of numerous virulence factors and is essential for biofilm formation in S. aureus. frontiersin.orgnih.gov By inhibiting or blocking the SarA protein, this compound effectively down-regulates the expression of genes controlled by this regulator. frontiersin.orgnih.gov

The specificity of this targeting was demonstrated using a SarA-deficient mutant strain of S. aureus (S. aureus ALC637). When this mutant strain was treated with the compound, there was no significant difference in biofilm formation compared to the untreated mutant, in stark contrast to the significant inhibition observed in wild-type strains that express SarA. nih.gov This provides strong evidence that the anti-biofilm activity of this compound is mediated through its interaction with SarA. nih.gov

The interaction between this compound and the SarA protein was initially predicted through in silico molecular docking studies. frontiersin.orgnih.gov These computational analyses identified this compound as a molecule capable of binding to the SarA protein. nih.gov Docking simulations predicted that the compound binds to a specific site on the SarA protein, interacting with key amino acid residues, namely Glu-89 and Arg-90. nih.gov This binding is thought to interfere with the protein's ability to bind to DNA, thereby preventing it from regulating the transcription of its target genes. researchgate.net The predicted binding energy for this interaction was calculated to be -4.12 Kcal/mol. researchgate.net These in silico findings provided the rationale for the synthesis and subsequent in vitro validation of the compound's anti-biofilm and anti-virulence properties. frontiersin.orgnih.gov

Virulence Factor Regulation

By targeting the global regulator SarA, this compound influences the expression of a suite of virulence factors in S. aureus. frontiersin.org The expression of virulence is a key aspect of bacterial pathogenicity, and its down-regulation represents a promising anti-infective strategy.

Gene expression analyses have confirmed that treatment with this compound leads to a significant reduction in the transcription of several representative virulence genes governed by the S. aureus QS system. frontiersin.orgnih.gov These include genes responsible for adhesion and host tissue colonization, as well as toxin production. frontiersin.org Specifically, a marked decrease in the expression of fnbA (encoding fibronectin-binding protein A), hla (encoding alpha-hemolysin), and hld (encoding delta-hemolysin) has been observed. frontiersin.orgnih.govresearchgate.net This reduction in virulence gene expression, coupled with its anti-biofilm activity, underscores the compound's potential as an anti-virulence agent that disarms the pathogen rather than killing it, which may impose less selective pressure for the development of resistance. frontiersin.org

Table 2: Effect of this compound on Virulence Gene Expression in S. aureus

Gene Encoded Protein/Function Effect of Treatment Source
fnbA Fibronectin-binding protein A Significant reduction in expression frontiersin.orgnih.gov
hla Alpha-hemolysin Significant reduction in expression frontiersin.orgnih.gov
hld Delta-hemolysin Significant reduction in expression frontiersin.orgnih.gov

Down-regulation of Virulence Genes (e.g., fnbA, hla, hld)

Research has demonstrated that this compound can significantly down-regulate the expression of key virulence genes in Staphylococcus aureus. nih.gov This activity is particularly relevant as it targets the pathogen's ability to cause disease without necessarily killing the bacteria, a strategy that may reduce the selective pressure for antibiotic resistance. The compound has been shown to specifically target the quorum regulator SarA in S. aureus, which in turn controls the expression of various virulence factors. nih.govfrontiersin.org

Studies utilizing quantitative real-time polymerase chain reaction (qRT-PCR) have confirmed the anti-virulence properties of this compound. frontiersin.org Treatment of clinical S. aureus strains with the compound resulted in a marked reduction in the transcriptional expression of several representative virulence genes governed by the SarA quorum sensing system. nih.gov These genes include fnbA (encoding fibronectin-binding protein A), hla (encoding alpha-hemolysin), and hld (encoding delta-hemolysin). nih.govfrontiersin.org

The down-regulation of fnbA is particularly noteworthy as fibronectin-binding protein A is a crucial factor for the adhesion of S. aureus to host cells, a critical first step in establishing an infection. frontiersin.org The effect on gene expression was observed to be dependent on the bacterial growth phase. For instance, the down-regulation of fnbA was more significant during the logarithmic growth phase compared to the stationary phase, which is advantageous for combating initial bacterial adhesion. frontiersin.org Similarly, the expression of hla and hld was also significantly reduced following treatment with this compound. frontiersin.org

Table 1: Effect of this compound on Virulence Gene Expression in S. aureus

Gene TargetEncoded Protein/FactorObserved EffectReference
fnbAFibronectin-binding protein ASignificant down-regulation of transcription, especially in the log phase. nih.govfrontiersin.org
hlaAlpha-hemolysinSignificant down-regulation of transcription. nih.govfrontiersin.org
hldDelta-hemolysinSignificant down-regulation of transcription. nih.govfrontiersin.org

Reduction in Hemolysin and Pyocyanin (B1662382) Production in Microbial Assays

Consistent with its effect on gene expression, this compound has been shown to reduce the production of virulence-associated proteins in microbial assays. The down-regulation of the hla gene translates to a decreased output of α-hemolysin, a potent toxin that contributes to tissue damage and evasion of the host immune system by S. aureus. frontiersin.org Studies have observed a more pronounced down-regulation of α-hemolysin compared to δ-hemolysin in treated S. aureus strains. frontiersin.org

Interestingly, the influence of this compound extends to polymicrobial environments. In co-cultures of S. aureus and Pseudomonas aeruginosa, two pathogens frequently found in chronic wound infections, targeting S. aureus with this compound (also referred to as 2-MAMP in some studies) indirectly moderates the virulence of P. aeruginosa. biorxiv.orgresearchgate.netbiorxiv.org It has been observed that P. aeruginosa enhances its virulence in the presence of S. aureus. researchgate.netbiorxiv.org However, when S. aureus is treated with this compound, a significant reduction in the production of the P. aeruginosa virulence factor pyocyanin is observed. biorxiv.orgbiorxiv.org This reduction in the blue-green pigment, which is a known redox-active toxin, was highly significant and comparable to levels seen in monocultures of P. aeruginosa. biorxiv.org

Structure-Activity Relationship Studies for Biological Effects

While specific structure-activity relationship (SAR) studies focusing exclusively on derivatives of this compound are not extensively detailed in the literature, general principles for phenolic compounds can provide insight. For phenols, bioactivity is often linked to the nature and position of substituents on the aromatic ring. science.govnih.gov Factors such as electronic effects (electron-donating or -withdrawing groups), steric properties (bulkiness of substituents), and hydrophobicity play crucial roles in determining the compound's interaction with biological targets. science.govnih.gov

Influence of Structural Modifications on Bioactivity

The biological activity of phenolic compounds can be significantly altered through chemical modification. nih.govnih.gov Changes to the core structure can enhance bioactivity, improve stability, or alter target specificity. nih.govmdpi.com

Key structural elements that can be modified include:

The Phenolic Hydroxyl Group: This group is often critical for activity, particularly in antioxidant or hydrogen-bonding interactions. nih.gov Etherification or esterification of this group can profoundly change the physicochemical properties of the molecule, such as its lipophilicity, which may, in turn, affect its ability to cross cell membranes and interact with intracellular targets. nih.gov

The Aromatic Ring: Introducing substituents (e.g., alkyl groups, halogens) onto the ring can impact electronic density and steric profile. researchgate.net Even minor modifications, such as adding a methyl group, can profoundly affect cellular physiology and the molecule's interaction with specific receptors or enzymes. researchgate.net

The Side Chain: Alterations to the (methylamino)methyl side chain, such as changing the length of the alkyl group, substituting the methyl group, or modifying the amine, would likely have a significant impact on bioactivity. nih.gov For instance, studies on other aminophenols have suggested that a long alkyl chain substituent attached to the amino group can be significant for certain biological properties. nih.gov

These general principles underscore that any modification to the this compound structure would necessitate empirical testing to determine its effect on the down-regulation of virulence genes and other biological activities. researchgate.net

Table 2: General Principles of Structural Modification on Phenol (B47542) Bioactivity

Structural ModificationPotential Impact on BioactivityReference
Modification of Phenolic -OHAlters hydrophilicity, hydrogen bonding capacity, and membrane permeability. nih.gov
Substitution on Aromatic RingAffects electronic properties, steric hindrance, and target binding. researchgate.net
Alteration of Amino Side ChainInfluences polarity, size, and interaction with the biological target. nih.gov

In Vitro Cellular Interactions (e.g., bacterial adhesion)

The anti-virulence activity of this compound includes the disruption of bacterial interactions with host cells. A key aspect of this is the inhibition of bacterial adhesion. The compound's ability to significantly down-regulate the transcription of the fnbA gene in S. aureus is directly linked to reducing the bacterium's capacity to adhere to host structures. frontiersin.org Fibronectin-binding protein (FnBP), encoded by fnbA, is a surface protein essential for S. aureus to anchor to the host's extracellular matrix, facilitating invasion. frontiersin.org By suppressing the expression of this crucial adhesin, this compound effectively combats a critical early step in the pathogenesis of S. aureus infections. frontiersin.org This mechanism of action, which focuses on preventing adhesion rather than causing cell death, is a hallmark of anti-virulence strategies.

Synthesis and Academic Research on Derived Structures and Analogs of 2 Methylamino Methyl Phenol

Synthesis of Functionalized 2-[(Methylamino)methyl]phenol Derivatives

The synthesis of derivatives based on the this compound scaffold involves modifying the core structure to introduce new functional groups and create more complex molecules. A common strategy is to utilize the reactivity of the amine and phenol (B47542) groups.

One notable synthetic route involves the reaction of 2-(N-methylamino)phenol with electrophilic aromatic compounds. For instance, the reaction with 1,2-difluoro-4,5-dinitrobenzene (B1590526) in hot ethanol (B145695), using sodium carbonate as a base, yields a methylated phenoxazine (B87303) derivative. This reaction proceeds through nucleophilic substitution, where the more nucleophilic alkylated amine initiates the reaction, followed by cyclization.

The general synthesis of the parent compound, this compound, can be achieved through a Mannich-type reaction. This typically involves the reaction of phenol with formaldehyde (B43269) and methylamine (B109427). Alternative methods may use different starting materials or catalysts to optimize the yield and purity of the product. Further functionalization can be achieved through substitution reactions on the phenolic hydroxyl group or the aromatic ring.

Characterization of Analogs with Different Substituents

The characterization of newly synthesized analogs of this compound is crucial for confirming their structure and purity. A combination of spectroscopic and analytical techniques is employed for this purpose.

Infrared (IR) Spectroscopy: This technique is used to identify key functional groups. For example, in Schiff base derivatives, the presence of a strong absorption band in the region of 1614-1644 cm⁻¹ is characteristic of the C=N (azomethine) stretching vibration. The stretching frequency of the phenolic O-H group is also a key indicator, often appearing as a broad band around 3200-3400 cm⁻¹. rasayanjournal.co.in

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the precise determination of the molecular structure.

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure. rasayanjournal.co.in

Elemental Analysis: Provides the percentage composition of elements (C, H, N), which is compared with the calculated theoretical values to verify the empirical formula of the synthesized compound. rasayanjournal.co.in

X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule, including bond lengths and angles. For example, the structure of (E)-2-methoxy-4-((1-phenylethylimino)methyl)phenol, an analog derived from vanillin, was confirmed to crystallize in the orthorhombic space group P212121. amazonaws.com

The table below summarizes characterization data for a representative Schiff base analog.

CompoundMelting Point (°C)Key IR Bands (cm⁻¹)Analytical Data
(E)-5-(((4-Bromophenyl)imino)methyl)-2-methoxyphenol158–1602936 (O-H), 1611 (C=N)HRMS: [M+H]⁺ Calcd: 306.0051; Found: 306.0114 nih.gov
(E)-5-(((4-(Dimethylamino)phenyl)imino)methyl)-2-methoxyphenol147–1482885 (O-H), 1611 (C=N)HRMS: [M+H]⁺ Calcd: 271.1368; Found: 271.1443 nih.gov

Comparative Studies of Electronic and Structural Properties Across Analogs

Comparative studies of analogs with different substituents on the aromatic ring provide insights into structure-activity relationships. The introduction of electron-donating or electron-withdrawing groups can significantly alter the electronic properties and geometry of the molecule.

Quantum chemical studies, such as those using Density Functional Theory (DFT), are often employed to understand these effects. researchgate.net For instance, studies on Schiff bases derived from 2-aminophenol (B121084) and substituted benzaldehydes have shown that the electronic properties are related to their biological activity. researchgate.net It was found that compounds with electron-donating groups like methoxy (B1213986) (-OCH₃) exhibited different activity profiles compared to those with electron-withdrawing groups like chloro (-Cl) or nitro (-NO₂). researchgate.net

Structurally, the introduction of different substituents can affect parameters such as the dihedral angle between aromatic rings. In phenoxazine derivatives synthesized from substituted aminophenols, these angles are a key point of comparison. In the crystal structure of (E)-2-methoxy-4-((1-phenylethylimino)methyl)phenol, the dihedral angles between the phenyl rings of the two enantiomers in the asymmetric unit were found to be 61.61° and 60.96°. amazonaws.com Such variations, though sometimes subtle, can influence the crystal packing and intermolecular interactions.

Exploration of Related Schiff Base Ligands

Schiff bases are a significant class of organic compounds, typically synthesized through the condensation of a primary amine with an aldehyde or a ketone. recentscientific.com Analogs of this compound, particularly those with a primary amine, or related aminophenols like 2-aminophenol, are excellent precursors for Schiff base ligands. Salicylaldehyde (B1680747) and its derivatives are common aldehyde partners in these reactions due to the resulting ligand's ability to act as a chelating agent. tandfonline.comprimescholars.com

The synthesis generally involves refluxing equimolar amounts of the amine and aldehyde in a solvent like ethanol. primescholars.com The resulting Schiff base ligand, characterized by the azomethine (-C=N-) group, can coordinate with various metal ions to form stable complexes. recentscientific.comtandfonline.comprimescholars.com

These Schiff base ligands and their metal complexes are extensively characterized using the methods described in section 9.2. In the IR spectra of metal complexes, a shift in the C=N stretching frequency compared to the free ligand indicates the coordination of the azomethine nitrogen to the metal ion. rasayanjournal.co.in Furthermore, new bands appearing in the far-IR region (typically 400-600 cm⁻¹) can be assigned to metal-nitrogen (M-N) and metal-oxygen (M-O) vibrations, confirming complexation. rasayanjournal.co.inmdpi.com

The versatility of Schiff bases derived from aminophenols allows for the synthesis of a wide array of coordination compounds with different transition metals, leading to complexes with varied geometries and properties. tandfonline.comiosrjournals.org

The table below provides examples of Schiff base ligands derived from related phenolic aldehydes and various amines, along with the metal ions they have been complexed with.

Aldehyde PrecursorAmine PrecursorResulting Schiff Base TypeMetals Used for Complexation
Salicylaldehydem-Phenylenediamine(E)-2-(((3-aminophenyl)imino)methyl)phenol ekb.egLa(III), Er(III), Yb(III) ekb.eg
Salicylaldehyde2-Aminopyrazine2-((Pyrazine-2-ylimino)methyl)phenol mdpi.comMn(II), Cu(II), Ni(II), Co(II), Zn(II) mdpi.com
3,5-Dichlorosalicylaldehydep-Aminophenol2,4-Dichloro-6-[(4-hydroxyphenylimino)-methyl]-phenol rasayanjournal.co.inCu(II), Zn(II) rasayanjournal.co.in
o-Vanillinp-Toluidine2-[(4-methylphenylimino)methyl]-6-methoxyphenolMn(II), Co(II), Ni(II), Cu(II), Cd(II)
SalicylaldehydeMorpholine thio-hydrazoneSalicylaldehyde Morpholine N-thiohydrazone primescholars.comTi(III), V(III), VO(IV), Co(II), Mn(III) primescholars.com

Future Research Directions and Unexplored Avenues for 2 Methylamino Methyl Phenol

Advanced Mechanistic Investigations at the Molecular Level

Current research indicates that 2-[(Methylamino)methyl]phenol inhibits biofilm formation in pathogens like Staphylococcus aureus without exhibiting direct antibacterial activity. frontiersin.org It is understood to function as a quorum sensing (QS) inhibitor, targeting the SarA global regulator protein. frontiersin.org However, the precise molecular interactions underpinning this activity are not fully elucidated.

Future investigations should prioritize high-resolution structural studies, such as X-ray crystallography or cryo-electron microscopy, of this compound co-crystallized with its target protein, SarA. Such studies would reveal the specific binding pocket, key amino acid residues involved in the interaction (such as Glu-89 and Arg-90, which have been computationally suggested), and any conformational changes induced in the protein upon binding. frontiersin.org Furthermore, advanced biophysical techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) could quantify the binding affinity and thermodynamic profile of the interaction. Understanding this mechanism at a molecular level is crucial for the rational design of more potent second-generation inhibitors and for exploring potential off-target effects. nih.gov

Exploration of Novel Synthetic Pathways and Green Chemistry Approaches

The synthesis of this compound is typically achieved via the Mannich reaction, a three-component condensation involving phenol (B47542), formaldehyde (B43269), and methylamine (B109427). scitepress.orgwikipedia.org While effective, traditional Mannich reactions can involve harsh conditions, hazardous solvents, and long reaction times. thaiscience.info Future research should focus on developing novel, more sustainable synthetic routes aligned with the principles of green chemistry.

Promising avenues include the adoption of microwave-assisted synthesis. researchgate.netanton-paar.com Microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and product purity by ensuring uniform and efficient heating. anton-paar.commdpi.comnih.gov Another approach is the exploration of alternative catalytic systems. The use of task-specific ionic liquids or recyclable solid acid catalysts could replace conventional mineral acids, simplifying product separation and minimizing corrosive waste streams. thaiscience.info Furthermore, developing protocols that utilize environmentally benign solvents, such as water or ethanol (B145695), or even solvent-free conditions, would significantly improve the environmental footprint of the synthesis. researchgate.netmdpi.com These green methodologies offer a pathway to more efficient, economical, and sustainable production of this compound. researchgate.net

Design and Synthesis of Chemically Diverse Derivatives for Specific Academic Applications

The structural scaffold of this compound—a phenol ring with an adjacent aminomethyl side chain—is ripe for chemical modification to generate a library of derivatives with tailored properties. Future synthetic efforts should be directed towards creating a diverse range of analogues for academic exploration.

Systematic modifications could include:

Aromatic Ring Substitution: Introducing various electron-donating or electron-withdrawing groups at different positions on the phenol ring to probe structure-activity relationships (SAR) and fine-tune biological activity or physical properties.

Amine Group Modification: Replacing the N-methyl group with other alkyl, aryl, or functionalized moieties to alter steric bulk, lipophilicity, and hydrogen-bonding capacity.

The synthesis of such a library would enable a deeper understanding of the pharmacophore responsible for its anti-biofilm activity. Moreover, these derivatives could be developed into chemical probes by incorporating fluorescent tags or photoreactive groups, allowing for advanced studies into their cellular uptake, distribution, and target engagement in complex biological systems.

Further Elucidation of Coordination Chemistry with Diverse Metal Centers

The structure of this compound features a bidentate N,O-donor set, comprising the phenolic oxygen and the amino nitrogen. This arrangement makes it an excellent candidate for acting as a ligand in coordination chemistry, capable of forming stable chelate complexes with a wide array of metal ions. While the coordination chemistry of this specific molecule is underexplored, the behavior of similar phenolic and aminic ligands is well-documented.

Future research should systematically investigate the complexation of this compound with various metal centers, including:

Transition Metals (e.g., Cu(II), Ni(II), Co(II), Zn(II)): To explore the formation of complexes with potential catalytic activities, mimicking enzyme active sites, or possessing unique electronic and magnetic properties.

Lanthanide Metals (e.g., Eu(III), Tb(III)): To create complexes that may exhibit characteristic luminescence, making them suitable for applications in bio-imaging or as light-emitting materials.

Main Group Metals (e.g., Al(III), Ga(III)): To investigate the formation of stable complexes with potential applications in materials science or as catalysts.

Characterization of these potential metal complexes using techniques like single-crystal X-ray diffraction, UV-Vis spectroscopy, and magnetic susceptibility measurements will be essential to understand their geometries (e.g., tetrahedral, square-planar, octahedral) and physicochemical properties.

Integration into Advanced Materials Science Research

The functional groups of this compound provide handles for its incorporation into advanced materials, opening up avenues in materials science research.

Polymers: The phenolic hydroxyl group and the secondary amine can act as reactive sites for polymerization reactions. It could be used as a monomer or a functional additive to create novel polymers. For instance, incorporating this moiety into polymer backbones could yield materials with inherent antimicrobial or anti-fouling properties, or materials capable of selectively chelating metal ions for purification or recovery applications.

Optical Materials and Sensors: The ability of the phenolic group to interact with various analytes and the potential for its metal complexes to be luminescent suggest its utility in sensor design. The molecule could be grafted onto surfaces or embedded in matrices to create optical or electrochemical sensors for detecting specific metal ions or small molecules. The development of plasmonic sensors based on phenolic derivatives is an active area of research where this compound could find application.

Functional Surfaces: The compound could be immobilized on surfaces (e.g., silica, gold, or polymer membranes) to create functional coatings. Such surfaces could be designed to resist biofilm formation, a critical need for medical devices and industrial equipment, or to act as platforms for heterogeneous catalysis if coordinated with an appropriate metal.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-[(Methylamino)methyl]phenol to improve yield and purity?

  • Methodological Answer : Synthesis optimization often involves adjusting reaction conditions (e.g., temperature, solvent polarity, and stoichiometry of methylamine and phenol derivatives). Alkylation reactions, similar to phenol alkylation producing 2-methylbenzylphenol , can be adapted. Purification via column chromatography (using silica gel and methanol/ethyl acetate gradients) or recrystallization (ethanol/water mixtures) is recommended. Monitor purity using thin-layer chromatography (TLC) and confirm via melting point analysis .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR can confirm the methylamino and phenol moieties by identifying characteristic shifts (e.g., aromatic protons at 6.5–7.5 ppm and methylamino protons at 2.5–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular formula (C8_8H11_{11}NO) and detects fragmentation patterns .
  • X-ray Crystallography : For structural elucidation, single-crystal X-ray diffraction resolves bond angles and spatial arrangements, though crystallization may require slow evaporation in polar aprotic solvents .

Q. How does pH affect the stability of this compound in aqueous solutions?

  • Methodological Answer : Stability studies should be conducted under controlled pH (e.g., 3–10) using buffered solutions. Monitor degradation via UV-Vis spectroscopy (absorbance at 270–290 nm for phenolic groups) and HPLC. Acidic conditions may protonate the methylamino group, reducing reactivity, while alkaline conditions could promote oxidation of the phenol moiety. Store solutions at 4°C in amber vials to minimize photodegradation .

Advanced Research Questions

Q. What are the common byproducts formed during the synthesis of this compound, and how can they be identified?

  • Methodological Answer : Byproducts may include over-alkylated derivatives (e.g., di-methylamino analogs) or oxidized intermediates. Use gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem MS (LC-MS/MS) with reverse-phase C18 columns to separate and identify impurities. Compare retention times and fragmentation patterns against synthesized standards .

Q. How can computational chemistry predict the reactivity of this compound in catalytic systems?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model electron density distribution, HOMO-LUMO gaps, and nucleophilic/electrophilic sites. Solvent effects can be simulated using the polarizable continuum model (PCM). Such studies guide experimental design for applications in catalysis or polymer chemistry, such as predicting interactions with transition metals or radical initiators .

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line differences, solvent interference). Replicate studies under standardized conditions (e.g., fixed concentrations, controlled solvent/DMSO levels). Use orthogonal assays (e.g., enzyme inhibition, cytotoxicity, and molecular docking) to cross-validate results. Meta-analyses of published data, focusing on structure-activity relationships (SAR), can clarify trends .

Methodological Considerations for Data Interpretation

  • Contradiction Analysis : When conflicting data arise (e.g., varying IC50_{50} values), validate experimental protocols (e.g., purity checks via HPLC, control experiments for solvent effects). Cross-reference with structurally similar compounds, such as 4-[2-(Methylamino)ethyl]-1,2-benzenediol, to identify substituent-specific trends .
  • Experimental Design : For kinetic studies, use stopped-flow techniques to monitor fast reactions involving the methylamino group. For stability assessments, employ accelerated aging tests under elevated temperatures and humidity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.